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Divanillin is recognized for use as a flavoring substance by key international bodies. The quantitative data

below summarizes its core identifiers and safety evaluation.

Table 1: Regulatory Status and Identifiers

Property Value / Description

FEMA GRAS Number 4107 [1]

JECFA Number 1881 [2] [1] [3]

CAS Registry Number 2092-49-1 [2] [1] [4]

FDA Reference Listed as a "Flavoring Agent or Adjuvant" [4]

JECFA Safety
Conclusion

"No safety concern at current levels of intake when used as a flavouring
agent" (2008) [3]

Table 2: Chemical and Physical Properties

Property Value / Description

IUPAC Name 6,6'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarbaldehyde [2]
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Property Value / Description

Molecular Formula C16H14O6 [2]

Molecular Weight 302.28 g/mol [2]

Appearance White to pale yellow solid [2]

Melting Point 315 °C [2]

Solubility in Water 294.8 mg/L at 25 °C (est.) [2]

Organoleptic Properties Odor: Fruity vanilla. Flavor: Sweet, creamy, milky, fatty, buttery [2]

Use in Food and Sensorial Properties

Divanillin is used as a flavoring agent and flavor enhancer, particularly in imparting creamy sensations. The

following table outlines its typical use levels in various food categories as per FEMA guidelines.

Table 3: Typical Use Levels of Divanillin in Food Categories (FEMA GRAS) [2]

Food Category Average Use (ppm) Maximum Use (ppm)

Baked Goods 30.000 50.000

Beverages (Non-Alcoholic) 5.000 15.000

Beverages (Alcoholic) 15.000 30.000

Chewing Gum 100.000 200.000

Fats and Oils 15.000 20.000

Frozen Dairy 10.000 20.000

Hard Candy 30.000 50.000
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Food Category Average Use (ppm) Maximum Use (ppm)

Milk Products 10.000 40.000

Soft Candy 20.000 40.000

Seasonings / Flavors 10.000 30.000

Sensory studies have identified a human recognition threshold for the velvety mouth-coating sensation at

1.0 μmol/kg [5] [6]. It is effective in enhancing creamy impressions in dairy products at concentrations

between 5-50 mg/L [5] [6].

Analytical Methods for Quantification

A recent, validated HPLC-DAD method enables simultaneous quantification of divanillin and other key

phenolic compounds in Vanilla planifolia [5] [6].

Experimental Protocol: HPLC-DAD Analysis of Divanillin [5] [6]

Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

Column: Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm i.d., 5 μm particle size).
Mobile Phase: Gradient elution using:

Solvent A: HPLC-grade water.
Solvent B: HPLC-grade methanol.

Solvent C: Acidified water (10–2 M H₃PO₄).
Flow Rate: 2.25 mL/min.

Column Temperature: 40-60 °C.
Detection Wavelengths: 230 nm, 254 nm (for divanillin), and 280 nm.

Sample Preparation: Ground vanilla pods are extracted with a 1:1 mixture of DMSO and acidified
methanol/water (3:7 ratio) using ultrasonic bath (10 min at 37 kHz).

Validation: The method is linear in the 0.1–200 mg/L range, with recovery rates of 98.04–101.83%
and RSD <2% [5].

This method confirmed the presence of divanillin in all analyzed cured vanilla bean samples, with

concentrations ranging from 0.002 to 0.02 g/100g dry weight [5].
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Pharmacological Potential and Bio-Interactions

Beyond its flavor properties, divanillin shows significant potential as a bioactive compound. It has

demonstrated the ability to decrease the metastatic potential of human cancer cells by inhibiting the

FAK/PI3K/Akt signaling pathway [7]. It also exhibits antioxidant capabilities [5] [6].

A key study investigated its interaction with Bovine Serum Albumin (BSA), a model for drug-protein

binding [7]. The following diagram illustrates the experimental workflow and central finding of this

interaction.
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Start: Prepare Divanillin

Synthesize Divanillin
(Oxidative coupling of vanillin)

Characterize Compound

Interact with BSA

Measure Induced
Circular Dichroism (ICD)

Determine Binding Constant
(K_a = 3.3 × 10⁵ M⁻¹)

Identify Binding Site
(Sudlow's Site I)

Key Finding:
Divanillin acquires axial chirality

Click to download full resolution via product page

Experimental Protocol: BSA Binding Study [7]
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Divanillin Synthesis: Prepared via oxidative coupling of vanillin using potassium persulfate and

ammonium iron(II) sulfate as a catalyst.
Induced Circular Dichroism (ICD): Demonstrated that the achiral divanillin molecule produces a

strong ICD signal when bound to the chiral environment of BSA, indicating the induction of axial
chirality.

Association Constant (Kₐ): Determined via ICD, calculated to be 3.3 × 10⁵ mol⁻¹L. This is
significantly higher than for vanillin (7.3 × 10⁴ mol⁻¹L), indicating stronger protein binding.

Binding Site Determination: Competitive displacement experiments with known site markers
(warfarin for Site I and dansyl-L-proline for Site II), combined with molecular docking simulations,

confirmed a preference for Sudlow's Site I in BSA.

Conclusion

In summary, divanillin is a well-characterized compound with established FEMA GRAS status for use as a

flavor enhancer, particularly valued for its creamy and vanilla-like notes. For researchers, it is also a

molecule of significant pharmacological interest, with demonstrated antitumor potential and well-studied

interactions with serum proteins.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[Online PDF]. Available at: [https://www.smolecule.com/products/b601876#divanillin-fema-gras-

status]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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